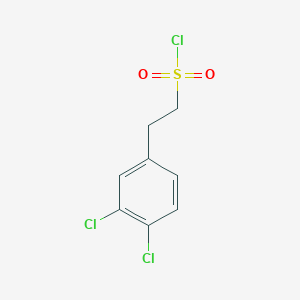

2-(3,4-Dichloro-phenyl)-ethanesulfonyl chloride

説明

2-(3,4-Dichloro-phenyl)-ethanesulfonyl chloride, also known as DCESC, is a chemical compound that has been widely used in various scientific research applications. It is a sulfonyl chloride derivative that is primarily used as a reagent for the synthesis of sulfonamides, sulfonylureas, and other organic compounds.

科学的研究の応用

Synthesis and Thermolysis

A study detailed the synthesis of 2-(phenylthio)ethanesulfonyl chloride, emphasizing the reactivity and rearrangement processes that do not involve the migration of the chlorine atom from sulfur to carbon. This work underlines the compound's role in desulfonylation reactions, showcasing its utility in thermally induced transformations (King & Khemani, 1985).

Heterocyclic System Preparation

Research demonstrated the use of 1,2-ethanedisulfenyl chloride as an electrophilic reagent for preparing dihydro-1,4-dithiino substituted aromatics, providing new pathways to heterocyclic systems (Allared et al., 2001).

Functional Aromatic Multisulfonyl Chlorides

The synthesis of functional aromatic bis(sulfonyl chlorides) and their masked precursors has been elaborated, showcasing the compound's pivotal role in creating building blocks for dendritic and complex organic molecules. This methodological advancement aids in the synthesis of multisulfonyl chlorides with specific functional groups, opening new avenues for chemical synthesis (Percec et al., 2001).

Radical Reactions and Organochalcogen Halides

Another study explored the reactions of diphenylbis(trimethylsilyl)amidophosphorane with organochalcogen halides, leading to the preparation of novel compounds and shedding light on metathetical product formation. These findings contribute to our understanding of radical reaction mechanisms involving sulfonyl chlorides (Chivers et al., 1992).

Synthesis of Sterically Hindered Isomers

Research on the synthesis and molecular-electronic structure of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride revealed insights into intramolecular hydrogen bonding and kinetic investigations. This work provides valuable data for designing molecules with specific steric and electronic properties (Rublova et al., 2017).

特性

IUPAC Name |

2-(3,4-dichlorophenyl)ethanesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl3O2S/c9-7-2-1-6(5-8(7)10)3-4-14(11,12)13/h1-2,5H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEJVDLVXIOIKQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCS(=O)(=O)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(5-amino-4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2977410.png)

![N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]butanamide](/img/structure/B2977413.png)

![Ethyl 1-(2-(benzo[d][1,3]dioxole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carbonyl)piperidine-4-carboxylate](/img/structure/B2977420.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,6-dimethoxybenzamide](/img/structure/B2977421.png)

![5-Oxo-1-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B2977428.png)

![[Ethyl({[(thiophen-2-yl)methyl]carbamoyl}methyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2977429.png)